![molecular formula C52H44F12FeO2P2 B6288920 (R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos CAS No. 494227-30-4](/img/structure/B6288920.png)
(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos is a useful research compound. Its molecular formula is C52H44F12FeO2P2 and its molecular weight is 1046.7 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos is 1046.197428 g/mol and the complexity rating of the compound is 1320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Activity and Asymmetric Synthesis
Walphos and its related chiral diphosphine ligands have been widely studied for their catalytic activity, particularly in the context of asymmetric synthesis. These ligands are critical in achieving high enantioselectivity in various catalytic reactions.
Catalytic Hydrogenation and Hydroboration : A study on rhenium carbonyl complexes containing chiral diphosphines of the Walphos family explored their catalytic activities in hydrogenation reactions. The research demonstrated moderate enantiomeric excesses, showcasing the potential of Walphos ligands in asymmetric synthesis (Abdel-Magied et al., 2015).
Asymmetric Methoxycarbonylation : In the palladium-catalyzed asymmetric methoxycarbonylation of styrene, Walphos ligands were utilized to achieve high enantioselectivities. This systematic study underscores the utility of Walphos in fine-tuning reaction outcomes for the production of valuable chiral molecules (Godard, Ruiz, & Claver, 2006).
Synthesis and Structural Analysis
Research on Walphos also encompasses its synthesis and structural characterization, which are foundational for understanding its properties and enhancing its applications in catalysis.
Synthesis of Chiral Ferrocenylphosphines : Studies have detailed the preparation of various chiral ferrocenylphosphines, including Walphos, showcasing methodologies for achieving planar chirality and functional group diversity. These synthetic routes are crucial for developing ligands with tailored properties for specific catalytic reactions (Hayashi et al., 1980).
Structural Characterization : The structural analysis of complexes containing Walphos ligands provides insights into their coordination geometry and electronic properties. Such studies are essential for designing more efficient catalytic systems (Schnyder, Togni, & Wiesli, 1997).
Applications in Asymmetric Catalysis
Walphos ligands have found applications in a variety of asymmetric catalytic processes, contributing to the efficient synthesis of chiral molecules.
Asymmetric Hydrophosphination : The use of Walphos in nickel-catalyzed asymmetric hydrophosphination reactions demonstrates its effectiveness in achieving high enantioselectivity and turnover numbers. This application highlights the versatility of Walphos in catalyzing reactions involving P-H bond addition to unsaturated compounds (Sadow, Haller, Fadini, & Togni, 2004).
Transition Metal Complexes as Anticancer Agents : Beyond asymmetric catalysis, Walphos ligands have been explored in the synthesis of transition metal complexes with potential applications as anticancer agents. The study of palladium(II) and platinum(II) complexes containing Walphos ligands revealed their cytotoxic activity against cancer cells, opening new avenues for research in medicinal chemistry (Segapelo et al., 2012).
Propiedades
InChI |
InChI=1S/C47H39F12O2P2.C5H5.Fe/c1-25-15-34(16-26(2)42(25)60-6)63(35-17-27(3)43(61-7)28(4)18-35)41-14-9-8-11-40(41)39-13-10-12-38(39)29(5)62(36-21-30(44(48,49)50)19-31(22-36)45(51,52)53)37-23-32(46(54,55)56)20-33(24-37)47(57,58)59;1-2-4-5-3-1;/h8-24,29H,1-7H3;1-5H;/t29-;;/m1../s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSMTOMQQHQCKG-SYXKTQFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3C(C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC=CC=C2[C]3[CH][CH][CH][C]3[C@@H](C)P(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=C(C(=C6)C)OC)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H44F12FeO2P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1046.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Chloro-1H-1,2,4-triazol-5-yl)methyl]amine hydrochloride, 95%](/img/structure/B6288842.png)
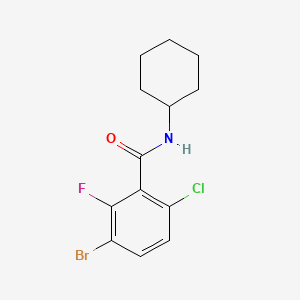
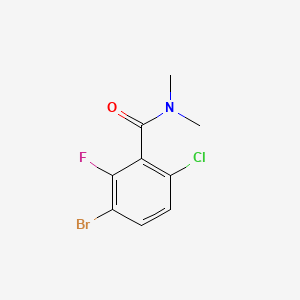
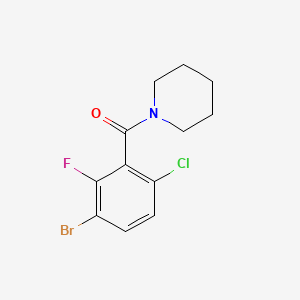
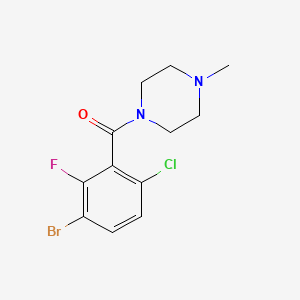

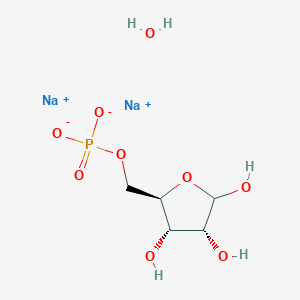





![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)